1-Hydroxyvaldecoxib

Description

Contextualization of 1-Hydroxyvaldecoxib within Valdecoxib (B1682126) Research

When administered, valdecoxib undergoes extensive hepatic metabolism, leading to the formation of several byproducts, or metabolites. pharmgkb.orgdrugbank.com One of the primary metabolites formed is this compound. pharmgkb.org This compound, also referred to in scientific literature as Valdecoxib metabolite M1 or SC-66905, is the result of hydroxylation of the methyl group of the parent valdecoxib molecule. pharmgkb.orgncats.io This metabolic conversion is primarily facilitated by the cytochrome P450 enzyme system, with isoforms CYP3A4 and CYP2C9 playing key roles in its formation. pharmgkb.orgdrugbank.com Following its formation, this compound can be further processed, for instance, by conjugation with glucuronic acid, to form the O-glucuronide conjugate of M1, which is a major metabolite found in urine. pharmgkb.orgresearchgate.net

| Chemical Compound Identifiers for this compound | |

| Systematic Name | Benzenesulfonamide, 4-(5-(hydroxymethyl)-3-phenyl-4-isoxazolyl)- |

| Common Name | This compound |

| Synonyms | Valdecoxib Metabolite M1, SC-66905 |

| Molecular Formula | C16H14N2O4S |

| Molar Mass | 330.36 g·mol−1 |

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by the fundamental principle of drug metabolism research: to fully comprehend the action, distribution, and elimination of a drug, its metabolites must also be characterized. As a major metabolite of valdecoxib, understanding the properties of this compound is essential for a complete picture of the parent drug's disposition in the body. researchgate.net

Research has shown that the plasma concentrations of the parent drug, valdecoxib, are significantly higher—by a factor of 10 to 20—than those of this compound. ncats.io This suggests that the systemic exposure to the metabolite is considerably lower than to valdecoxib itself.

A key focus of the investigation has been the pharmacological activity of this compound. Studies have determined that it is a less potent inhibitor of the COX-2 enzyme compared to valdecoxib. ncats.io This finding is crucial as it helps to ascertain whether the metabolites contribute to the therapeutic effects or potential side effects of the parent drug. In the case of this compound, its reduced activity suggests it does not significantly contribute to the pharmacological action of valdecoxib. This contrasts with other metabolites, such as N-hydroxy-valdecoxib, which has been studied as a potential prodrug due to its in vivo activity. researchgate.netresearchgate.net The characterization of this compound's relative inactivity is therefore vital for a comprehensive risk-benefit analysis of valdecoxib.

| Enzyme | Role in Valdecoxib Metabolism |

| CYP3A4 | Catalyzes the formation of this compound from Valdecoxib. pharmgkb.org |

| CYP2C9 | Catalyzes the formation of this compound from Valdecoxib. pharmgkb.org |

| Feature | Valdecoxib | This compound (Metabolite M1) |

| Role | Parent Drug | Primary Metabolite pharmgkb.org |

| Formation | N/A | Hydroxylation of Valdecoxib's methyl group pharmgkb.org |

| Relative Plasma Conc. | 10-20 fold higher than M1 ncats.io | Lower than parent drug ncats.io |

| COX-2 Inhibition | Potent Inhibitor pharmgkb.org | Less potent inhibitor than parent drug ncats.io |

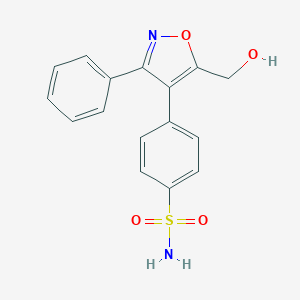

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c17-23(20,21)13-8-6-11(7-9-13)15-14(10-19)22-18-16(15)12-4-2-1-3-5-12/h1-9,19H,10H2,(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSFKTUZOASIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431308 | |

| Record name | 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181695-81-8 | |

| Record name | 1-Hydroxyvaldecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYVALDECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5Q8Y8772I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of 1 Hydroxyvaldecoxib

Identification and Characterization as a Valdecoxib (B1682126) Metabolite

1-Hydroxyvaldecoxib is recognized as a principal active metabolite of valdecoxib. nih.gov Its formation is a primary step in the metabolic cascade of the parent drug, leading to a variety of subsequent products that are ultimately eliminated from the body.

Valdecoxib undergoes extensive Phase I metabolism, where the primary oxidative pathways lead to the formation of this compound. clinpgx.org This metabolite is also referred to as M1 in metabolic studies. nih.gov

The formation of this compound occurs through the hydroxylation of the 5-methyl group on the isoxazole (B147169) ring of the valdecoxib molecule. nih.govclinpgx.org This oxidative reaction is mediated by the cytochrome P450 (CYP) superfamily of enzymes. clinpgx.orgsemanticscholar.org Specifically, the isoforms CYP3A4 and CYP2C9 have been identified as the primary catalysts for this transformation. clinpgx.orgsemanticscholar.org Alongside the formation of the hydroxymethyl metabolite, another significant primary metabolic reaction for valdecoxib is N-hydroxylation at the sulfonamide group, which results in a different metabolite. researchgate.net

Following its formation, this compound (M1) is subject to further metabolic changes through both Phase I and Phase II reactions. nih.gov

A key secondary Phase I transformation is the further oxidation of the newly formed hydroxymethyl group. This reaction converts this compound into a carboxylic acid metabolite, designated as M4. nih.gov Subsequent degradation of M4 can involve the opening of the isoxazole ring, leading to the formation of metabolites M6 and M13. nih.gov

In Phase II metabolism, this compound undergoes conjugation reactions. nih.gov It is conjugated with glucuronic acid to form an O-glucuronide conjugate. nih.gov This glucuronide of the hydroxymethyl metabolite is a major urinary metabolite of valdecoxib. clinpgx.org In mouse models, conjugation with glucose has also been observed. nih.gov

| Metabolite ID | Precursor | Transformation Pathway | Resulting Metabolite |

|---|---|---|---|

| M1 | Valdecoxib | Phase I: Methyl Group Hydroxylation | This compound |

| M4 | This compound (M1) | Phase I: Further Oxidation | Carboxylic Acid Metabolite |

| M1-Glucuronide | This compound (M1) | Phase II: Glucuronidation | O-glucuronide conjugate of M1 |

| M6, M13 | M4 | Phase I: Isoxazole Ring Opening | Ring-opened degradation products |

Enzymatic Systems Involved in this compound Biotransformation

The biotransformation of valdecoxib metabolites involves complex enzymatic systems beyond the initial oxidation by cytochrome P450. A notable system is the mitochondrial N-reductive pathway.

The mitochondrial amidoxime (B1450833) reducing component (mARC) represents a key part of an enzyme system responsible for N-reductive metabolism. nih.gov This system acts as a counterpart to oxidative metabolic reactions catalyzed by enzymes like CYPs. nih.gov The mARC system is known to reduce a variety of N-hydroxylated compounds, playing a role in both the activation of certain prodrugs and the detoxification of particular metabolites. nih.govnih.gov In mammals, two forms of this molybdoenzyme exist, mARC-1 and mARC-2. acs.org Research has demonstrated that this system is involved in the metabolism of valdecoxib metabolites, specifically in the reduction of N-hydroxy-valdecoxib, a distinct Phase I metabolite of the parent drug. nih.govresearchgate.net

The catalytic function of mARC-1 and mARC-2 is dependent on a three-component enzyme system that facilitates electron transfer. acs.orgsemanticscholar.org In addition to the mARC enzyme itself, this system requires two electron transport proteins: cytochrome b5 (specifically the mitochondrial isoform CYB5B) and NADH-cytochrome b5 reductase (CYB5R). nih.govsemanticscholar.orgnih.gov

The process involves the transfer of electrons from the donor NADH. plos.org These electrons are passed first to cytochrome b5 reductase, then to cytochrome b5, and finally to the mARC enzyme. plos.org This electron transfer is essential for the mARC-catalyzed reduction of its N-oxygenated substrates. semanticscholar.org Evidence confirms that NADH-cytochrome-b5 reductase 3 is the principal reductase involved in this crucial metabolic system. nih.gov

The efficiency and characteristics of enzymatic reactions, including those involved in the biotransformation of this compound, are described by kinetic parameters such as K_m (the Michaelis constant) and V_max (the maximum reaction velocity).

V_max represents the maximum rate at which an enzyme can catalyze a reaction when it is fully saturated with its substrate. ucl.ac.uk K_m is the substrate concentration at which the reaction proceeds at half of V_max, and it serves as an inverse measure of the affinity between the enzyme and its substrate; a lower K_m value indicates a higher affinity. ucl.ac.uk While these parameters are fundamental to understanding the metabolic pathways of this compound, specific K_m and V_max values for the CYP-mediated formation of this compound and its subsequent enzymatic transformations are not detailed in the available research literature.

| Parameter | Definition | Significance |

|---|---|---|

| V_max (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction at substrate saturation. | Indicates the catalytic capacity of the enzyme. |

| K_m (Michaelis Constant) | The substrate concentration at which the reaction rate is half of V_max. | Reflects the affinity of the enzyme for its substrate (lower K_m = higher affinity). |

Metabolite Profiling and Identification Studies

The biotransformation of this compound, an active metabolite of Valdecoxib, involves further metabolic changes. Studies focusing on the metabolism of the parent compound, Valdecoxib, have provided insight into the subsequent pathways for its metabolites, including this compound.

Following its formation from Valdecoxib via oxidation of the 5-methyl group, this compound (also referred to as metabolite M1) undergoes additional Phase I and Phase II metabolic reactions. nih.gov In studies conducted in mice, sixteen metabolites of the parent compound were identified in plasma, red blood cells, urine, and feces, with the metabolic cascade of this compound being a key part of this process. nih.gov

The primary biotransformation products of this compound include:

Further Oxidation: The hydroxymethyl group of this compound is further oxidized to form a carboxylic acid metabolite (M4). nih.gov

Ring Opening: Following oxidation to the carboxylic acid, the isoxazole ring can be opened, leading to the formation of metabolites M6 and M13. nih.gov

Conjugation (Phase II Metabolism): this compound can directly undergo conjugation with glucuronic acid or glucose, resulting in the formation of M-G and M1-glucose, respectively. nih.gov

These biotransformation products are generally more polar than the parent compound, which facilitates their excretion from the body. koreascience.kr The identification of these metabolites is typically achieved using advanced analytical techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS). koreascience.krnih.gov

Quantitative analysis reveals that this compound is a major circulating component following the administration of Valdecoxib. In a pharmacokinetic study in mice, this compound (M1) and the parent drug Valdecoxib were the most significant radioactive components found in plasma and red blood cells (RBC). nih.gov

The abundance, measured as the area under the curve (AUC), showed notable differences between sexes. In female mice, the plasma exposure to this compound was nearly double that of male mice, while the exposure in red blood cells was approximately 56% higher in females. nih.gov

| Species | Matrix | Sex | Compound | AUC (0-infinity) |

|---|---|---|---|---|

| Mouse | Plasma | Male | Valdecoxib | 3.58 µg·h/mL |

| Mouse | Plasma | Male | This compound (M1) | 0.850 µg·h/mL |

| Mouse | Plasma | Female | Valdecoxib | 2.08 µg·h/mL |

| Mouse | Plasma | Female | This compound (M1) | 1.63 µg·h/mL |

| Mouse | Red Blood Cells | Male | Valdecoxib | 12.1 µg·h/g |

| Mouse | Red Blood Cells | Male | This compound (M1) | 22.6 µg·h/g |

| Mouse | Red Blood Cells | Female | Valdecoxib | 6.42 µg·h/g |

| Mouse | Red Blood Cells | Female | This compound (M1) | 35.2 µg·h/g |

Data sourced from Zhang et al. (2003). nih.gov

Mechanistic Elucidation of this compound as a Prodrug

The scientific literature establishes this compound as a primary active metabolite of Valdecoxib, formed through an oxidative process. The concept of this compound serving as a prodrug that is bioactivated via reduction back to Valdecoxib is not supported by available metabolic data.

Metabolic studies demonstrate that this compound is formed from Valdecoxib through P-450-mediated oxidation. clinpgx.org Specifically, the CYP3A4 and CYP2C9 isoforms are responsible for catalyzing the hydroxylation of Valdecoxib's methyl group to produce this compound. clinpgx.org This is an oxidative, not a reductive, pathway. The subsequent metabolism of this compound proceeds through further oxidation and conjugation, leading to elimination. nih.gov There is no scientific evidence in the reviewed literature to suggest an in vivo enzymatic reduction of this compound back to its parent compound, Valdecoxib.

Significant interspecies variability exists in the metabolism of Valdecoxib and its metabolites. While the formation of this compound is a common pathway in humans, rodents, and dogs, the relative abundance and subsequent biotransformation can differ. koreascience.krresearchgate.net For instance, the quantitative assessment in mice shows a marked sex-dependent difference in the plasma and red blood cell concentrations of this compound, which may not be consistent across other species. nih.gov The enzymes responsible for its formation, CYP2C9 and CYP3A4, are known to have varying levels of activity and expression across different species, which is a primary driver of this metabolic variability. koreascience.krclinpgx.org However, this variability relates to the oxidative formation and subsequent breakdown of this compound, not to any known reductive bioactivation to Valdecoxib.

Pharmacological and Biological Activities of 1 Hydroxyvaldecoxib

In Vivo Efficacy Studies

In preclinical studies, 1-hydroxyvaldecoxib demonstrates significant therapeutic effects, often surpassing its parent compound in potency and duration.

Studies in various animal models of pain have confirmed the potent analgesic properties of this compound. nih.gov In models of both acute and chronic pain, the compound has shown a marked ability to alleviate pain responses. A key finding from these in vivo studies is that this compound is not only more potent but also exhibits a more prolonged therapeutic effect when compared directly with valdecoxib (B1682126). researchgate.netnih.gov This enhanced and sustained analgesic activity is attributed to its in vivo bioactivation. nih.gov

Table 1: Analgesic Activity of this compound in Preclinical Pain Models Note: Specific ED₅₀ values were not available in the reviewed literature, but relative potency has been established.

| Preclinical Model | Compound | Relative Analgesic Potency | Duration of Action |

|---|---|---|---|

| Acute & Chronic Pain Models | This compound | More potent than Valdecoxib | Prolonged compared to Valdecoxib researchgate.netnih.gov |

Table 2: Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model Note: Specific percentage inhibition data was not available in the reviewed literature, but significant activity has been confirmed.

| Compound | Efficacy in Reducing Edema |

|---|---|

| This compound | Demonstrates significant anti-inflammatory activity nih.gov |

In Vitro Activity Investigations

In contrast to its powerful effects in vivo, the activity of this compound in isolated enzyme assays presents a different picture.

In vitro assays using purified enzymes are used to determine a compound's direct inhibitory effect, typically measured by the half-maximal inhibitory concentration (IC₅₀). Contrary to what might be expected from its strong in vivo performance, this compound displays low inhibitory activity against the COX-2 enzyme in these tests. researchgate.netnih.gov Its potency is significantly lower than that of its parent compound, valdecoxib. nih.govresearchgate.net This finding was crucial in understanding its mechanism of action, indicating that this compound is not a potent COX-2 inhibitor in its own right but requires metabolic activation. nih.gov

When comparing the in vitro COX inhibition profiles, the difference between this compound and other established COX-2 inhibitors is stark. Valdecoxib and celecoxib (B62257) are highly potent and selective inhibitors of COX-2. nih.gov For instance, valdecoxib has a reported IC₅₀ for COX-2 in the nanomolar range (0.005 µM), demonstrating its high affinity for the enzyme. nih.gov In contrast, this compound's in vitro potency is markedly lower. researchgate.netnih.gov This highlights the compound's nature as a prodrug, which is reduced in vivo by enzymes to generate the highly active valdecoxib. nih.gov This mechanism explains the paradox of high in vivo efficacy coupled with low in vitro activity.

Table 3: Comparative In Vitro COX-2 and COX-1 Inhibition (IC₅₀, µM)

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| This compound | Low Potency researchgate.netnih.gov | Data Not Available | Data Not Available |

| Valdecoxib | 0.005 nih.gov | 150 nih.gov | 30000 |

Nitric Oxide Release Potential

Research into the N-hydroxylated sulfonamide class of compounds, which includes this compound, has explored their potential to release nitric oxide (NO) and its reduced form, nitroxyl (B88944) (HNO). These molecules are recognized for their vasodilatory properties and ability to inhibit platelet aggregation. The integration of an NO/HNO-donating moiety is a strategy aimed at mitigating potential cardiovascular side effects associated with some selective COX-2 inhibitors.

Studies involving compounds with a sulfohydroxamic acid (SO2NHOH) group, the functional group present in this compound, have demonstrated the capacity for NO and HNO release under various conditions. For instance, a class of related compounds was shown to release NO in a phosphate (B84403) buffer, a process that was enhanced in the presence of an oxidizing agent. researchgate.net The release of HNO was observed to be minimal in a methanol-buffer solution but increased significantly under alkaline pH conditions. researchgate.net

| Condition | Released Species | Release Range (%) |

|---|---|---|

| Incubation with phosphate buffer | NO | 5.6–13.5 |

| Phosphate buffer with K3(FeCN6) oxidant | NO | 8.3–25.6 |

| MeOH-buffer (24h incubation) | HNO | < 2 |

| Alkaline pH | HNO | 11–37 |

Receptor and Pathway Interactions Beyond Cyclooxygenases

While the primary mechanism of action for the parent compound, valdecoxib, is the inhibition of the COX-2 enzyme, research into its metabolites and related compounds suggests a broader range of biological interactions.

NLRP3 Inflammasome Inhibition Mechanisms

The NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory cytokines like interleukin-1β (IL-1β). nih.govscientificarchives.com Its aberrant activation is implicated in a variety of inflammatory diseases. researchgate.net

Currently, there is no direct scientific evidence documenting the specific mechanisms by which this compound inhibits the NLRP3 inflammasome. However, research into structurally related compounds provides some context. Studies have shown that other N-hydroxy sulfonamide analogues can act as inhibitors of the NLRP3 inflammasome. researchgate.netnih.gov For example, one rationally designed hydroxyl-sulfonamide analogue, JC-171, was found to selectively inhibit NLRP3-induced IL-1β release by interfering with the interaction between NLRP3 and the ASC protein, a critical step in inflammasome assembly. researchgate.netnih.gov While these findings highlight the potential for this class of compounds to modulate the NLRP3 pathway, specific studies on this compound are required to elucidate its direct effects.

Potential Cannabinoid Receptor Modulation

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a key modulator of pain and inflammation. frontiersin.orgmdpi.com There is an increasing interest in the interplay between the mechanisms of NSAIDs and the cannabinoid system.

As with the NLRP3 inflammasome, direct studies detailing the modulation of cannabinoid receptors by this compound are not available in current scientific literature. However, research on its parent compound, valdecoxib, and its prodrug, parecoxib (B1662503), suggests a potential indirect link. One study indicated that the analgesic activity of valdecoxib and parecoxib might be partially mediated through the modulation of cannabinoid 1 receptors. researchgate.net This suggests that the broader pharmacological effects of the valdecoxib family of compounds could involve the cannabinoid system, but further investigation is needed to determine if the this compound metabolite itself has any direct activity at cannabinoid receptors.

Analytical and Bioanalytical Methodologies for 1 Hydroxyvaldecoxib Quantification

Chromatographic Techniques for Separation and Determination

Chromatographic methods are fundamental to the separation and quantification of 1-Hydroxyvaldecoxib from complex biological samples. These techniques offer high resolution and are often coupled with sensitive detectors for precise measurement.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals and their metabolites. For the determination of coxib-class drugs and their metabolites, reversed-phase HPLC is frequently employed. A typical HPLC system for the analysis of this compound would involve a C18 column, which separates compounds based on their hydrophobicity.

The mobile phase composition is a critical parameter that is optimized to achieve good separation. A common mobile phase for similar compounds consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the aqueous phase is also adjusted to ensure the analyte is in a suitable ionic state for retention and separation. For instance, a mobile phase of acetonitrile and 0.01M KH2PO4 (pH 4) in a 60:40 ratio has been used for the analysis of a related coxib. scispace.com Detection is often performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

While specific HPLC methods dedicated solely to this compound are not extensively detailed in publicly available literature, the principles applied to its parent drug, valdecoxib (B1682126), and other coxibs are directly applicable. The inclusion of an internal standard is a common practice to improve the accuracy and precision of the quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of drugs and their metabolites due to its exceptional sensitivity and selectivity. A validated LC-MS/MS method has been developed for the simultaneous quantification of valdecoxib and this compound in human plasma. nih.govresearchgate.net

This method typically involves an initial sample preparation step, such as solid-phase extraction (SPE), to isolate the analytes from the plasma matrix. The chromatographic separation is then performed on a reversed-phase column, such as a Zorbax XDB-C8 column, with a mobile phase consisting of acetonitrile and water with an ammonium (B1175870) acetate buffer. nih.gov

Following chromatographic separation, the analytes are ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. For this compound, the precursor to product ion transition of m/z 329→196 is typically used for measurement. nih.govresearchgate.net This technique allows for very low limits of quantification, often in the sub-ng/mL range. nih.gov

Table 1: LC-MS/MS Method Parameters for this compound Quantification in Human Plasma

| Parameter | Value |

| Extraction Method | Solid-Phase Extraction (C18) nih.gov |

| Chromatographic Column | Zorbax XDB-C8 nih.gov |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 10 mM Ammonium Acetate nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor → Product Ion | m/z 329 → 196 nih.govresearchgate.net |

| Linear Range | 0.5 - 200 ng/mL nih.govresearchgate.net |

| Lower Limit of Quantification | 0.5 ng/mL nih.govresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. UPLC systems operate at higher pressures to accommodate the smaller particle size columns.

While specific UPLC methods for this compound are not extensively documented, the principles of method development are similar to HPLC. A UPLC method would likely employ a sub-2 µm particle size C18 or similar reversed-phase column. The mobile phase would be optimized for rapid and efficient separation. The reduced run times offered by UPLC make it a highly attractive option for high-throughput bioanalysis. nih.gov UPLC is often coupled with mass spectrometry (UPLC-MS/MS), further enhancing its analytical power for quantifying metabolites like this compound in biological samples. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, minimal solvent usage, and cost-effectiveness. nih.gov In HPTLC, the stationary phase is a layer of adsorbent, such as silica (B1680970) gel, coated on a glass or aluminum plate.

For the analysis of this compound, a suitable mobile phase would be developed to achieve separation from other components in the sample matrix. The selection of the mobile phase is based on the polarity of the analyte and the stationary phase. After development, the plate is dried, and the separated spots are visualized, often under UV light. Quantification is performed using a densitometer, which measures the absorbance or fluorescence of the spots. While HPTLC is a powerful tool, specific applications for the quantification of this compound have not been widely reported.

Spectroscopic Detection Methods (e.g., UV/Visible Spectrophotometry)

UV/Visible spectrophotometry is a simple, rapid, and cost-effective analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. globalresearchonline.net The wavelength of maximum absorbance (λmax) is a characteristic of the compound and is used for quantification.

For the application of UV/Visible spectrophotometry to this compound, the first step would be to determine its λmax in a suitable solvent. The concentration of the analyte is then determined by measuring its absorbance at this wavelength and applying the Beer-Lambert law. While this method is straightforward, its main limitation is the potential for interference from other compounds in the sample that may also absorb at the same wavelength. Therefore, for complex biological matrices, extensive sample clean-up would be required to ensure the specificity of the measurement. Due to these limitations, UV/Visible spectrophotometry is less commonly used for the quantification of drug metabolites in biological fluids compared to chromatographic methods.

Quantitative Determination in Biological Matrices (e.g., Plasma, Urine, Feces)

The accurate quantification of this compound in various biological matrices is essential for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.

In plasma , as previously discussed, LC-MS/MS is the method of choice due to its high sensitivity and specificity, allowing for the determination of low concentrations of the metabolite. nih.govresearchgate.net A validated LC-MS/MS assay for this compound in human plasma has demonstrated a linear dynamic range of 0.5-200 ng/mL with a lower limit of quantification of 0.5 ng/mL. nih.govresearchgate.net

For urine and feces , the analytical methods often require more rigorous sample preparation procedures to remove interfering substances. For urine samples, a dilution step followed by direct injection may be possible if the analyte concentration is sufficiently high. However, for lower concentrations, an extraction step such as SPE or liquid-liquid extraction (LLE) is typically necessary.

The analysis of fecal samples is generally more challenging due to the complexity of the matrix. Homogenization of the feces in a suitable solvent is the first step, followed by extraction and clean-up procedures to isolate the analyte. HPLC with fluorescence detection has been successfully applied to the determination of a similar coxib drug in rat plasma, urine, and feces, demonstrating the feasibility of such measurements. nih.gov

Table 2: Summary of Analytical Techniques for this compound Quantification

| Technique | Biological Matrix | Key Advantages | Key Considerations |

| HPLC-UV | Plasma, Urine | Robust, widely available | Moderate sensitivity, potential for interference |

| LC-MS/MS | Plasma, Urine, Feces | High sensitivity and specificity | Requires specialized equipment and expertise |

| UPLC-MS/MS | Plasma, Urine, Feces | High throughput, improved resolution | Requires specialized equipment and expertise |

| HPTLC | - | High sample throughput, cost-effective | Lower sensitivity compared to LC-MS/MS |

| UV/Vis Spectrophotometry | - | Simple, rapid, cost-effective | Low specificity, prone to interference |

Method Validation and Quality Control Considerations

The validation of bioanalytical methods is a regulatory requirement to ensure the reliability and reproducibility of quantitative data from biological samples. The developed automated solid-phase extraction (SPE) and LC-MS/MS method for this compound has been rigorously validated, demonstrating its suitability for clinical and pharmacokinetic studies. nih.gov

The validation process encompasses several key parameters to establish the method's performance characteristics. These include selectivity, linearity, accuracy, precision, recovery, and stability.

Selectivity and Linearity

The selectivity of the method ensures that the detected signal corresponds only to this compound, without interference from endogenous components in the plasma matrix. The assay demonstrated excellent selectivity. The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The assay for this compound was found to be linear over a specific concentration range, as detailed in the table below. nih.gov

| Parameter | Result for this compound |

| Linear Dynamic Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

This interactive table summarizes the linearity parameters of the validated LC-MS/MS method for this compound.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. Both intra-day and inter-day accuracy and precision were assessed at multiple concentration levels to ensure the method's reliability over time and across different analytical runs. The acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% at the lower limit of quantification), and for precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). nih.gov

| Quality Control Sample | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| Low QC (1.5 ng/mL) | 5.3 | -2.7 | 6.1 | -1.3 |

| Medium QC (15 ng/mL) | 4.1 | -1.3 | 4.8 | 0.7 |

| High QC (150 ng/mL) | 3.8 | 0.7 | 4.2 | 1.3 |

This interactive table presents the intra-day and inter-day precision and accuracy data for the quantification of this compound in human plasma.

Recovery and Stability

The extraction recovery of an analyte from the biological matrix is a critical parameter for sample preparation. The automated SPE method provided consistent and high recovery for this compound. Stability of the analyte in the biological matrix under various storage and handling conditions is also essential to ensure that the measured concentration reflects the concentration at the time of sample collection. Stability studies for this compound were conducted to evaluate its integrity during freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C. nih.gov

| Parameter | Result for this compound |

| Absolute Recovery | 86% |

| Freeze-Thaw Stability | Stable |

| Short-Term (Bench-Top) Stability | Stable |

| Long-Term Stability | Stable |

This interactive table summarizes the recovery and stability findings for this compound in human plasma.

Quality Control

In routine analysis, the inclusion of quality control (QC) samples at multiple concentration levels within each analytical run is a standard practice. These QC samples are used to accept or reject the run, ensuring the continued accuracy and precision of the analytical method. The concentrations of the QC samples are chosen to span the range of expected concentrations in the study samples.

Toxicological Investigations of 1 Hydroxyvaldecoxib

Assessment of Metabolite-Mediated Toxicity Potential

The assessment of metabolite-mediated toxicity is a critical aspect of drug safety evaluation, focusing on whether metabolites of a parent drug contribute to adverse effects. news-medical.net In the case of valdecoxib (B1682126), a cyclooxygenase-2 (COX-2) inhibitor, its metabolism leads to the formation of several compounds, including 1-Hydroxyvaldecoxib (also referred to as hydroxy-valdecoxib or N-hydroxy-valdecoxib). researchgate.netresearchgate.net This compound is a primary oxidative metabolite of valdecoxib, formed through N-hydroxylation of the sulfonamide group. researchgate.net

The investigation into this compound's toxicological potential stems from the broader understanding that chemically reactive metabolites are often implicated in idiosyncratic drug reactions (IDRs). nih.govevotec.com These reactive species, typically electrophiles, can form covalent bonds with macromolecules like proteins, which can trigger toxicities in organs such as the liver and skin. evotec.com Therefore, a key question in the toxicological assessment of valdecoxib is whether this compound acts as a stable metabolite or can be converted into a reactive species responsible for toxicity. nih.gov While some studies have noted that N-hydroxy-valdecoxib demonstrates analgesic activity and may act as a prodrug that is reduced back to the active valdecoxib, its potential for bioactivation to a toxic intermediate has also been a subject of investigation. researchgate.netresearchgate.net

Screening for the formation of such reactive metabolites is a standard practice in drug development to mitigate the risk of late-stage failures. evotec.com The potential for a metabolite to cause toxicity is often evaluated by studying its interaction with cellular pathways and its ability to form adducts with cellular components. evotec.comnih.gov

Exploration of Specific Toxicological Pathways

Role of Sulfotransferases in Adverse Reactions (e.g., Skin Rash Hypothesis)

A prominent hypothesis for certain drug-induced skin rashes is the formation of reactive sulfate (B86663) metabolites within the skin. nih.govresearchgate.net The skin has relatively low concentrations of many drug-metabolizing enzymes, but it contains notable levels of sulfotransferases (SULTs). nih.govacs.org Sulfation is typically a detoxification pathway; however, it can sometimes bioactivate a molecule by adding a sulfate group, which is a good leaving group, making the resulting metabolite chemically reactive. nih.govacs.org

This "reactive sulfate" hypothesis has been explored for several drugs associated with skin rashes. researchgate.net The proposed mechanism involves the initial formation of a hydroxylated metabolite (often in the liver), which is then transported to the skin. acs.org In the skin, SULTs can convert this metabolite into a reactive sulfate ester that binds to proteins, initiating an immune response that manifests as a rash. nih.govacs.org

In the context of valdecoxib, which has been associated with skin reactions, this hypothesis was tested directly for its metabolite, this compound. nih.gov Researchers investigated whether this compound could serve as a substrate for human sulfotransferases. The results from these studies were conclusive: this compound was found not to be a substrate for human SULTs. nih.govresearchgate.netacs.orgscholaris.ca This finding indicates that the formation of a reactive sulfate metabolite from this compound is an unlikely mechanism for valdecoxib-induced skin rashes. nih.govacs.org While the exact metabolite responsible for such reactions remains uncertain, the sulfotransferase pathway involving this compound has been effectively ruled out. nih.gov

| Metabolite | Parent Drug | Substrate for Human SULTs? | Implication for Skin Rash Hypothesis |

|---|---|---|---|

| This compound | Valdecoxib | No nih.govresearchgate.netacs.org | The sulfotransferase pathway is not considered a likely mechanism for valdecoxib-induced skin rash. nih.govscholaris.ca |

| Lamotrigine-N-oxide | Lamotrigine | Yes researchgate.netacs.orgscholaris.ca | The formation of a reactive N-O-sulfate metabolite is considered a plausible mechanism for lamotrigine-induced skin rash. scholaris.ca |

| Hydroxy-sertraline | Sertraline | No nih.govresearchgate.netacs.org | A reactive sulfate metabolite is unlikely to be responsible for sertraline-induced skin rash. nih.gov |

Preclinical Toxicological Study Design Considerations

Designing preclinical toxicology studies for a metabolite like this compound requires a comprehensive approach to identify potential hazards before human exposure. fda.gov The design must consider the unique properties of the metabolite and its relationship to the parent drug.

Key considerations for a preclinical toxicological study of this compound would include:

Selection of Animal Models: Studies should be conducted in relevant animal species. nih.gov The choice of species (e.g., rodents and non-rodents like dogs) should be based on metabolic profiles, aiming to use models that produce a human-like metabolite pattern if possible. nih.govnih.gov

In Vitro and In Vivo Studies: A combination of study types is essential.

In Vitro Assays: These are used for early screening of potential toxicities. For this compound, this would include assays to assess reactive metabolite formation using trapping agents like glutathione (B108866) in liver microsome preparations. evotec.com As was done, testing its ability to act as a substrate for specific enzyme families like SULTs is a crucial in vitro step. acs.orgscholaris.ca

In Vivo Studies: These studies in animals are designed to understand the full toxicological profile. fda.gov They help determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose that does not produce significant adverse effects. fda.gov This value is critical for calculating a safe starting dose for potential human trials. fda.gov

Endpoint Evaluation: The endpoints monitored in these studies must be comprehensive. This includes overt toxicity (clinical signs, organ damage), changes in clinical pathology markers (e.g., liver enzymes), and histopathological examination of tissues. fda.govnih.gov Given the concerns about skin reactions with the parent drug, particular attention would be paid to dermal and immunological endpoints in animal models.

Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial. fda.gov Pharmacokinetic data helps correlate exposure levels with toxicological findings and allows for meaningful extrapolation between animal species and humans. researchgate.net

| Consideration | Objective | Example Application for this compound |

|---|---|---|

| Animal Model Selection | To ensure the toxicological findings are relevant to humans. nih.gov | Use of species (e.g., rats, dogs) that have been used in the parent drug's (valdecoxib) toxicology studies. nih.gov |

| Reactive Metabolite Screening | To identify the potential for the metabolite to form reactive species that can cause idiosyncratic toxicity. evotec.com | Incubating this compound with liver microsomes and trapping agents to detect adduct formation. evotec.com |

| Specific Pathway Analysis | To test specific hypotheses related to known toxicities of the drug class. nih.gov | Assessing if this compound is a substrate for human sulfotransferases to investigate the skin rash hypothesis. acs.orgscholaris.ca |

| Dose-Ranging Studies | To identify the maximum tolerated dose (MTD) and the NOAEL. fda.gov | Administering escalating doses to animals to observe toxic effects and establish a safe dose range for further studies. fda.gov |

| Histopathology | To identify target organs of toxicity through microscopic examination. fda.gov | Detailed examination of the liver and skin, given the known associations of the drug class with hepatic and dermal reactions. nih.gov |

Pharmacokinetic Profile Elucidation of 1 Hydroxyvaldecoxib

Characterization of In Vivo Pharmacokinetics

1-Hydroxyvaldecoxib is the primary active metabolite of valdecoxib (B1682126), formed through hepatic metabolism. fda.gov Following oral administration of valdecoxib, most of the drug is converted to its metabolites, with this compound being a significant component found in plasma. nih.gov

Specific human pharmacokinetic data for this compound, including Area Under the Curve (AUC) and Peak Concentration (Cmax), are not extensively detailed in publicly available literature. However, it has been noted that the plasma concentration of this compound is approximately 10% of that of the parent compound, valdecoxib. fda.gov

In a study conducted in mice, following a single oral administration of radiolabeled valdecoxib, the plasma AUC for valdecoxib and its hydroxylated metabolite (M1, or this compound) were determined. These findings in an animal model provide some insight into the relative exposure of the metabolite. nih.gov

Table 1: Plasma AUC of Valdecoxib and this compound in Mice

| Sex | Valdecoxib AUC (µg·h/mL) | This compound AUC (µg·h/mL) |

| Male | 3.58 | 0.850 |

| Female | 2.08 | 1.63 |

Source: nih.gov

It is important to note that these values are from an animal study and may not directly translate to human pharmacokinetics. europeanreview.org

The terminal half-life of valdecoxib is estimated to be approximately 7 to 11 hours. nih.govsmolecule.com While the specific terminal half-life for this compound in humans is not explicitly stated in the available literature, the elimination of valdecoxib and its metabolites is primarily through hepatic metabolism. Less than 5% of the parent drug is excreted unchanged in the urine and feces. drugbank.com The elimination of drugs can be influenced by various factors, and it typically takes about 5.5 half-lives for a drug to be cleared from the body to a point where it has no clinical effect. drugs.com

Interplay with Valdecoxib Pharmacokinetics

Valdecoxib is extensively metabolized in the liver, with the formation of this compound being a key step in its phase I metabolic pathway. nih.govpharmgkb.org This conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C9. fda.govdrugbank.compharmgkb.org The resulting this compound is then further metabolized. pharmgkb.org The O-glucuronide conjugate of this compound is one of the major metabolites found in urine. nih.govpharmgkb.org

Factors Influencing Pharmacokinetic Variability (e.g., Genetic Polymorphisms, Drug-Drug Interactions)

The formation and subsequent clearance of this compound are intrinsically linked to the activity of CYP3A4 and CYP2C9 enzymes. Therefore, any factors that affect these enzymes can lead to variability in the pharmacokinetic profile of both valdecoxib and its hydroxylated metabolite.

Genetic Polymorphisms:

Genetic variations in the genes encoding for CYP2C9 and CYP3A4 can significantly alter the metabolism of valdecoxib, thereby affecting the levels of this compound.

CYP2C9 Polymorphisms: The CYP2C9 gene is highly polymorphic. Individuals carrying certain variant alleles, such as CYP2C92 and CYP2C93, exhibit reduced enzyme activity. nih.gov This can lead to decreased clearance of CYP2C9 substrates like valdecoxib, resulting in higher plasma concentrations of the parent drug and potentially lower concentrations of its metabolites, including this compound. ppm.edu.pl Studies on the related compound celecoxib (B62257), which is also metabolized by CYP2C9, have shown that individuals with CYP2C9 poor metabolizer genotypes have significantly increased exposure to the parent drug. pharmgkb.orgpharmgkb.org Specifically, in carriers of the CYP2C9*3 allele, a marked reduction in the formation of hydroxycelecoxib has been observed. nih.govresearchgate.net

CYP3A4 Polymorphisms: The CYP3A4 gene also has several polymorphisms that can affect its enzymatic activity. mdpi.com For instance, the CYP3A4*1B allele has been associated with altered metabolism of certain drugs. archivesofmedicalscience.complos.org Variations in CYP3A4 activity can contribute to interindividual differences in the pharmacokinetics of drugs that are substrates for this enzyme. mdpi.com

Table 2: Impact of CYP2C9 Polymorphisms on Celecoxib (a related COX-2 inhibitor) Pharmacokinetics

| Genotype | Effect on Celecoxib AUC | Effect on Hydroxycelecoxib Formation |

| CYP2C91/2 | Minimal impact | Moderate decrease |

| CYP2C91/3 | Increased | Significant decrease |

| CYP2C93/3 | Markedly increased | Markedly reduced |

Source: nih.govppm.edu.plresearchgate.net

Drug-Drug Interactions:

The co-administration of other drugs that are inhibitors or inducers of CYP2C9 and CYP3A4 can alter the pharmacokinetics of valdecoxib and, consequently, the formation of this compound.

CYP2C9 and CYP3A4 Inhibitors: Strong inhibitors of these enzymes can decrease the metabolism of valdecoxib, leading to increased plasma concentrations of the parent drug and potentially decreased formation of this compound. For example, fluconazole (B54011) (a potent inhibitor of both CYP2C9 and CYP3A4) and ketoconazole (B1673606) (a potent CYP3A4 inhibitor) have been shown to increase the plasma exposure of valdecoxib. fda.gov

CYP2C9 and CYP3A4 Inducers: Conversely, inducers of these enzymes can increase the metabolism of valdecoxib, leading to lower plasma concentrations of the parent drug and potentially higher concentrations of this compound. fda.gov

Table 3: Examples of Drugs Interacting with CYP2C9 and CYP3A4

| Interaction Type | Interacting Drug Examples | Potential Effect on Valdecoxib/1-Hydroxyvaldecoxib Levels |

| CYP2C9/CYP3A4 Inhibition | Fluconazole, Ketoconazole | Increased valdecoxib, potentially decreased this compound |

| CYP2C9/CYP3A4 Induction | Rifampin, Carbamazepine, Phenytoin | Decreased valdecoxib, potentially increased this compound |

Q & A

Basic Research Questions

Q. What is the molecular mechanism of 1-Hydroxyvaldecoxib as a COX-2 inhibitor, and how is its selectivity validated experimentally?

- Answer : this compound selectively inhibits cyclooxygenase-2 (COX-2) by competitively binding to the enzyme's active site, reducing prostaglandin synthesis. To validate selectivity, researchers use whole blood assays comparing COX-1 (constitutive) and COX-2 (inducible) inhibition. For example, IC₅₀ values for COX-2 are typically 10–100-fold lower than for COX-1 in human whole blood models. Parallel experiments with reference inhibitors (e.g., celecoxib) and isoform-specific substrates (e.g., arachidonic acid for COX-1) are critical controls .

Q. What experimental assays are recommended to assess the anti-inflammatory efficacy of this compound in preclinical models?

- Answer : Standard assays include:

- Carrageenan-induced paw edema (rodents): Measures reduction in edema volume post-administration.

- Lipopolysaccharide (LPS)-stimulated prostaglandin E₂ (PGE₂) production in macrophages: Quantifies COX-2 inhibition via ELISA.

- Collagen-induced arthritis models : Evaluates long-term efficacy in chronic inflammation.

Ensure dose-response curves and comparator drugs (e.g., valdecoxib) are included to contextualize potency .

Q. How do researchers establish the structure-activity relationship (SAR) of this compound derivatives?

- Answer : SAR studies involve synthesizing analogs with modifications to the parent structure (e.g., substituents on the phenyl ring, hydroxyl group positioning). Key steps:

In silico docking (e.g., AutoDock Vina) to predict binding affinity to COX-2.

In vitro COX-2 inhibition assays to rank analog potency.

Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) to prioritize candidates.

Tabulate results as:

| Analog | R-group | COX-2 IC₅₀ (nM) | Metabolic Half-life (min) |

|---|---|---|---|

| Parent | -OH | 50 | 120 |

| Deriv1 | -OCH₃ | 65 | 90 |

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo efficacy data for this compound be resolved?

- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolite activity). Methodological solutions:

- Tissue distribution studies : Use LC-MS/MS to quantify parent drug and metabolites in target tissues (e.g., synovial fluid).

- Metabolite profiling : Identify active metabolites (e.g., sulfated conjugates) via HPLC-coupled mass spectrometry.

- Mechanistic PK/PD modeling : Integrate in vitro IC₅₀ values with in vivo exposure data to predict efficacy thresholds .

Q. What strategies are effective for identifying off-target effects of this compound in complex biological systems?

- Answer : Employ multi-omics approaches:

- Proteomic profiling (e.g., affinity pull-down + LC-MS/MS) to detect unintended protein interactions.

- Transcriptomic analysis (RNA-seq) of treated cells to identify dysregulated pathways beyond COX-2.

- Phenotypic screening in zebrafish or organoids to observe systemic effects. Cross-validate findings with CRISPR knockout models of suspected off-target genes .

Q. How should researchers design a systematic review to evaluate the therapeutic potential of this compound across published studies?

- Answer : Follow PRISMA guidelines and use a scoping review framework (Arksey & O’Malley, 2005):

Define inclusion criteria (e.g., preclinical/clinical studies, species, endpoints).

Extract data into a standardized matrix:

| Study | Model | Dose (mg/kg) | Efficacy (%) | Toxicity |

|---|

Conduct meta-analysis using tools like RevMan to calculate pooled effect sizes.

Highlight gaps (e.g., lack of long-term toxicity data) for future research .

Q. What methodologies are recommended to investigate synergistic effects between this compound and other anti-inflammatory agents?

- Answer : Use combination index (CI) analysis via the Chou-Talalay method:

- Test fixed-ratio combinations in vitro (e.g., 1:1, 1:3 molar ratios).

- Calculate CI values:

- CI < 1: Synergy

- CI = 1: Additivity

- CI > 1: Antagonism

Validate in vivo using adjuvant-induced arthritis models with dual-therapy regimens .

Methodological Guidance

- For data contradictions : Apply Bradford-Hill criteria to assess causality (e.g., dose-response consistency, biological plausibility) .

- For literature reviews : Use PICOS framework (Population, Intervention, Comparison, Outcome, Study design) to structure research questions .

- For experimental replication : Follow ARRIVE 2.0 guidelines for preclinical reporting, including randomization, blinding, and power analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.